1,2,5-Triphenylpyrrole

Photoluminescence Aggregation-Induced Emission Isomer Comparison

Select 1,2,5-Triphenylpyrrole (TPP, CAS 851-33-2) for applications requiring aggregation-caused emission quenching (ACQ). Comparative studies confirm that the 1,2,5-substitution pattern (TPP1) exhibits ACQ, while the 1,3,4-isomer (TPP2) is AIE-active. This fundamental difference, driven by molecular packing and restriction of intramolecular rotation, makes TPP the targeted building block for specific photophysical outcomes. Its derivatives are validated as dual-state luminophores (Φf up to 94.9% in solution) with thermal stability >310 °C. Ensure correct isomer selection for your research.

Molecular Formula C22H17N
Molecular Weight 295.4 g/mol
CAS No. 851-33-2
Cat. No. B15349035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Triphenylpyrrole
CAS851-33-2
Molecular FormulaC22H17N
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H17N/c1-4-10-18(11-5-1)21-16-17-22(19-12-6-2-7-13-19)23(21)20-14-8-3-9-15-20/h1-17H
InChIKeyDQJYXWVSPPYNAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,5-Triphenylpyrrole (CAS 851-33-2): Technical Baseline for the Core Pyrrole Scaffold


1,2,5-Triphenylpyrrole (TPP, CAS 851-33-2) is a polyaryl-substituted pyrrole derivative with the molecular formula C22H17N and a molecular weight of 295.4 g/mol [1]. The compound is characterized by a pyrrole ring bearing phenyl substituents at the 1, 2, and 5 positions, a specific substitution pattern that dictates its distinct photophysical behavior compared to other triphenylpyrrole isomers [2]. TPP is primarily synthesized via the Schulte-Reisch reaction of 1,4-diphenylbuta-1,3-diyne with aniline under copper chloride catalysis [3]. As a foundational building block, TPP and its derivatives are widely investigated for applications in organic electronics, fluorescence sensing, and materials science due to their aggregation-sensitive luminescence and thermal stability [3][4].

Why a Generic Pyrrole Cannot Replace 1,2,5-Triphenylpyrrole (CAS 851-33-2) in Aggregation-Sensitive Research


Substituting 1,2,5-Triphenylpyrrole (TPP) with a different triphenylpyrrole isomer or a less substituted pyrrole is not equivalent due to the profound impact of the phenyl substitution pattern on molecular packing, electronic distribution, and resultant photophysical properties [1]. A direct comparative study of the 1,2,5- (TPP1) and 1,3,4- (TPP2) triphenylpyrrole isomers revealed that the position of the phenyl groups dictates the dominant emission mechanism: TPP1 exhibits aggregation-caused emission quenching (ACQ), while TPP2 demonstrates aggregation-induced emission (AIE) [1]. This fundamental difference, driven by substituent position affecting charge distribution and the restriction of intramolecular rotation (RIR), underscores that TPP1 cannot be interchanged with its AIE-active isomer for applications requiring a specific aggregated-state photophysical response [1]. Furthermore, the precise 1,2,5-substitution pattern is essential for predictable reactivity in derivatization reactions, such as Suzuki coupling, that rely on the specific electronic environment of the pyrrole core [2].

Quantitative Performance Benchmarks: 1,2,5-Triphenylpyrrole (CAS 851-33-2) vs. Analogs


Isomer-Dependent Aggregation-Caused Quenching (ACQ) vs. Aggregation-Induced Emission (AIE) Comparison

In a direct comparative study, the 1,2,5-triphenylpyrrole isomer (TPP1) exhibited aggregation-caused emission quenching (ACQ) behavior, in contrast to the aggregation-induced emission (AIE) behavior of the 1,3,4-triphenylpyrrole isomer (TPP2) [1]. This difference is attributed to the distinct substituent positions affecting molecular packing and the restriction of intramolecular rotation (RIR) [1].

Photoluminescence Aggregation-Induced Emission Isomer Comparison

Synthesis Method Comparison: Bulk Reaction vs. DMF Solution for 1,2,5-Triphenylpyrrole

A modified bulk reaction method for synthesizing 1,2,5-triphenylpyrrole (TPP) via the Schulte-Reisch reaction was compared to the standard solution reaction in DMF [1]. The bulk reaction method was reported to increase the yield, reduce the reaction temperature, and shorten the reaction time, although specific quantitative values for these parameters are not provided in the abstract [1].

Synthesis Reaction Optimization Yield Improvement

Fluorescence Quantum Yield of 1,2,5-Triphenylpyrrole Derivatives in Solution and Solid State

1,2,5-Triphenylpyrrole (TPP) derivatives (compounds 3a-e) were synthesized and characterized for their photophysical properties [1]. These luminogens exhibited dual intense photoluminescence in both solution and solid states, with fluorescence quantum yields (ΦF) determined to be in the range of 68.7% to 94.9% in THF solution and 19.1% to 52.0% in solid powder form [1].

Fluorescence Quantum Yield Photoluminescence

TPP-TDMAE Probe: Superior CO2 Detection with >20-Fold Turn-Off Ratio and 12s Response

Among three 1,2,5-triphenylpyrrole-based probes with aggregation-enhanced emission (AEE) features, TPP-TDMAE demonstrated the most selective, fastest, and most iterative response to carbon dioxide [1]. Specifically, TPP-TDMAE exhibited a significant fluorescence decrease with a turn-off ratio over 20-fold, and its emission intensity decreased to the minimum level in less than 12 seconds upon CO2 bubbling [1].

Fluorescent Probe Carbon Dioxide Sensing Aggregation-Enhanced Emission

Aggregation-State Controlled Photoluminescence of 1,2,5-Triphenylpyrrole in THF-Water Mixtures

The photoluminescence (PL) intensity of 1,2,5-triphenylpyrrole (TPP) is dependent on its aggregation state in THF-water mixtures [1]. Below 60% water volume fraction, PL intensity remained constant as TPP did not aggregate. At 70% water fraction, non-tight aggregation led to π-π stacking-induced fluorescence quenching. At water fractions above 80%, tight aggregation restricted intramolecular rotation, blocking nonradiative decay and enhancing PL intensity [1].

Aggregation Photoluminescence Tuning Solvent Effects

Validated Application Scenarios for 1,2,5-Triphenylpyrrole (CAS 851-33-2) Based on Comparative Evidence


Fluorescent Probe Development for Real-Time CO2 Monitoring

The 1,2,5-triphenylpyrrole scaffold, specifically the derivative TPP-TDMAE, is a proven choice for developing fluorescent probes for real-time CO2 detection. As demonstrated in a head-to-head comparison, TPP-TDMAE exhibits a superior >20-fold fluorescence turn-off ratio and a response time of under 12 seconds, outperforming other TPP-based analogs for selective, iterative, and rapid CO2 sensing in biological and medical contexts [1].

Materials Science: Design of Aggregation-Caused Quenching (ACQ) Emitters

When a research application requires a material that exhibits aggregation-caused emission quenching (ACQ) rather than aggregation-induced emission (AIE), the 1,2,5-triphenylpyrrole isomer is the appropriate selection. Direct comparative evidence shows that the 1,2,5-substitution pattern (TPP1) confers ACQ behavior, whereas the 1,3,4-isomer (TPP2) is AIE-active. This fundamental difference, driven by molecular packing and restriction of intramolecular rotation, makes 1,2,5-TPP a targeted building block for specific photophysical outcomes [1].

Synthesis of High Quantum Yield Organic Luminophores

1,2,5-Triphenylpyrrole derivatives are validated as versatile luminophores for both solution and solid-state applications. A class of five TPP derivatives (3a-e) demonstrated dual intense photoluminescence with high fluorescence quantum yields ranging from 68.7% to 94.9% in THF solution and 19.1% to 52.0% in solid powder. Their high thermal stability (decomposition temperatures >310 °C) and solvatochromic properties make them suitable for organic electronics and advanced optical materials [1].

Stimuli-Responsive Materials with Tunable Aggregation-Induced Emission

1,2,5-Triphenylpyrrole is a valuable component for designing materials with aggregation-state-tunable photoluminescence. Research demonstrates that its emission intensity can be controlled by adjusting the aggregation state in THF-water mixtures. The distinct photophysical responses at different water fractions—constant emission below 60%, quenching at 70%, and enhanced emission above 80%—provide a robust framework for developing solvent- or environment-responsive optical sensors and switches [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,5-Triphenylpyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.